5-(1,1-difluoroethyl)-2-methylbenzoic acid
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Overview
Description
5-(1,1-Difluoroethyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a difluoroethyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 2-methylbenzoic acid, using difluoromethylating agents like 1,1-difluoroethyl chloride (CH3CF2Cl) in the presence of a nickel catalyst . The reaction conditions often include the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethoxyethane (DME) at elevated temperatures .
Industrial Production Methods
Industrial production of 5-(1,1-difluoroethyl)-2-methylbenzoic acid may involve large-scale difluoromethylation processes using similar reagents and catalysts. The scalability of these reactions is facilitated by the availability of difluoromethylating agents and the robustness of the catalytic systems employed .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The difluoroethyl group can be oxidized to form difluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the difluoroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoroethyl group can yield difluoroacetic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(1,1-Difluoroethyl)-2-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(1,1-difluoroethyl)-2-methylbenzoic acid exerts its effects involves interactions with various molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity to enzymes and receptors . These interactions can modulate biological pathways and contribute to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the difluoroethyl group, resulting in different reactivity and properties.
5-(1,1-Difluoroethyl)benzoic acid: Similar structure but without the methyl group, affecting its chemical behavior.
1,1-Difluoroethylbenzene: Contains the difluoroethyl group but lacks the carboxylic acid functionality, leading to different applications.
Uniqueness
5-(1,1-Difluoroethyl)-2-methylbenzoic acid is unique due to the presence of both the difluoroethyl and methyl groups on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2648965-47-1 |
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Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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